molecular formula C18H19F3N2O6 B11503278 ethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11503278
M. Wt: 416.3 g/mol
InChI Key: HTHWJMJUVSOXKD-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure It features a pyrrole ring substituted with various functional groups, including a trifluoromethyl group, a carbonyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the trifluoromethyl group and other substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.

    Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is explored for its potential use in materials science, such as the development of new polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-4-(methyl)-4,5-dihydro-1H-pyrrole-3-carboxylate: This compound lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    Ethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-4-(chloromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate: The presence of a chloromethyl group instead of a trifluoromethyl group can lead to different chemical and biological properties.

Properties

Molecular Formula

C18H19F3N2O6

Molecular Weight

416.3 g/mol

IUPAC Name

ethyl 4-[(3,4-dimethoxybenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C18H19F3N2O6/c1-5-29-15(25)13-9(2)22-16(26)17(13,18(19,20)21)23-14(24)10-6-7-11(27-3)12(8-10)28-4/h6-8H,5H2,1-4H3,(H,22,26)(H,23,24)

InChI Key

HTHWJMJUVSOXKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C1(C(F)(F)F)NC(=O)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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